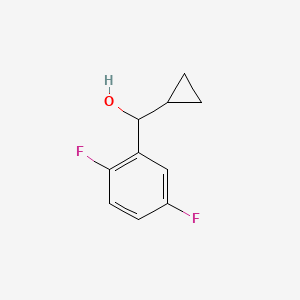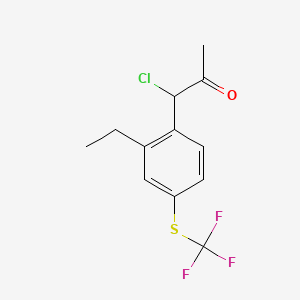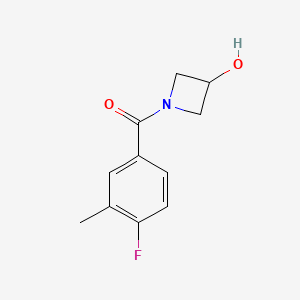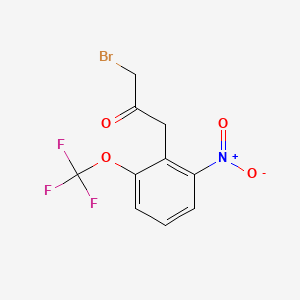
1-Bromo-3-(2-nitro-6-(trifluoromethoxy)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(2-nitro-6-(trifluoromethoxy)phenyl)propan-2-one is a complex organic compound characterized by the presence of bromine, nitro, and trifluoromethoxy groups attached to a phenyl ring. This compound is of significant interest in the field of organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of 1-Bromo-3-(2-nitro-6-(trifluoromethoxy)phenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by nitration and the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong acids and bases, as well as specific solvents to facilitate the reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Bromo-3-(2-nitro-6-(trifluoromethoxy)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common reagents used in these reactions include lithium diisopropylamide (LDA), hydrogen gas, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-3-(2-nitro-6-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-Bromo-3-(2-nitro-6-(trifluoromethoxy)phenyl)propan-2-one exerts its effects involves its interaction with various molecular targets. The bromine and nitro groups are particularly reactive, allowing the compound to participate in a range of chemical reactions. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-Bromo-3-(2-nitro-6-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties. Similar compounds include:
1-Bromo-3-(trifluoromethoxy)benzene: Lacks the nitro group, resulting in different reactivity.
1-Bromo-3-(2-nitrophenyl)propan-2-one: Lacks the trifluoromethoxy group, affecting its electronic properties and reactivity.
Propiedades
Fórmula molecular |
C10H7BrF3NO4 |
|---|---|
Peso molecular |
342.07 g/mol |
Nombre IUPAC |
1-bromo-3-[2-nitro-6-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7BrF3NO4/c11-5-6(16)4-7-8(15(17)18)2-1-3-9(7)19-10(12,13)14/h1-3H,4-5H2 |
Clave InChI |
ARARKADOBCXMCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)OC(F)(F)F)CC(=O)CBr)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


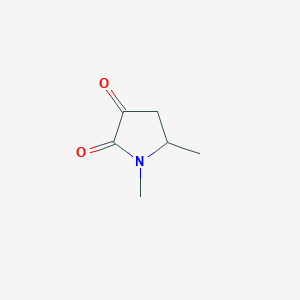
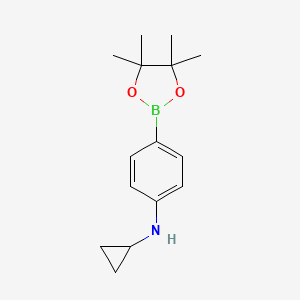
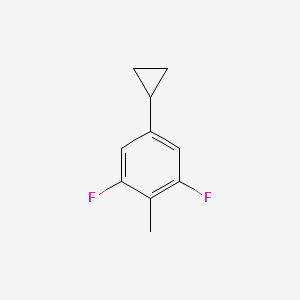

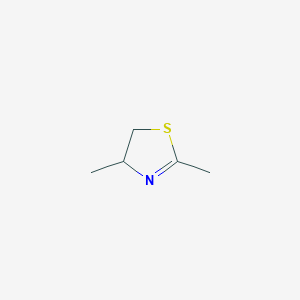
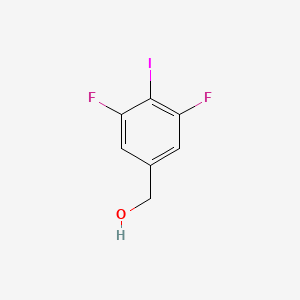
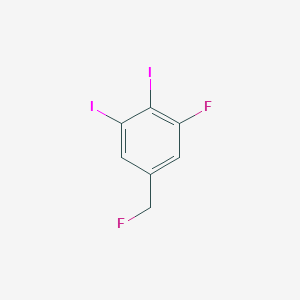



![Methyl 7-ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14036477.png)
